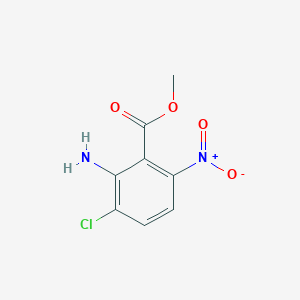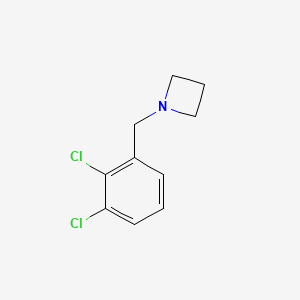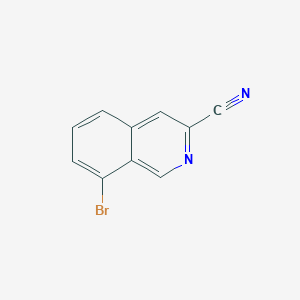![molecular formula C25H29IO8 B13666589 Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is known for its high strain and unique reactivity, making it a valuable intermediate in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the iodo and methoxycarbonyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often relies on large-scale photochemical reactions and subsequent functional group transformations. The scalability of these reactions is crucial for producing sufficient quantities for research and application .
化学反应分析
Types of Reactions
Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Addition Reactions: The strained bicyclic structure can react with electrophiles and nucleophiles to form more stable products.
Common Reagents and Conditions
Common reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies .
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential as bioactive molecules. The strained bicyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for diverse applications .
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The strained bicyclic structure can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. This reactivity is harnessed in various applications, from catalysis to drug development .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A precursor in the synthesis of the target compound.
Bicyclo[1.1.0]butanes: Another class of strained bicyclic compounds with similar reactivity.
Uniqueness
The uniqueness of Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate lies in its combination of functional groups and the highly strained bicyclic core. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C25H29IO8 |
|---|---|
分子量 |
584.4 g/mol |
IUPAC 名称 |
3-O-[(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H29IO8/c1-14-6-15(2)17(16(3)7-14)26(33-20(29)24-8-22(9-24,10-24)18(27)31-4)34-21(30)25-11-23(12-25,13-25)19(28)32-5/h6-7H,8-13H2,1-5H3 |
InChI 键 |
DEXMYMBQHIEEED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)I(OC(=O)C23CC(C2)(C3)C(=O)OC)OC(=O)C45CC(C4)(C5)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
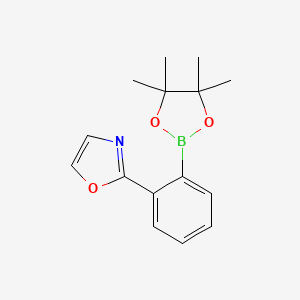
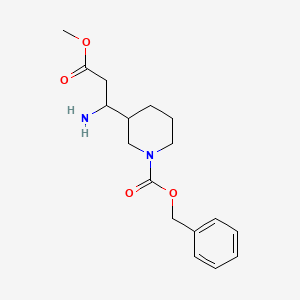
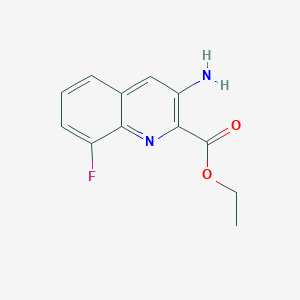
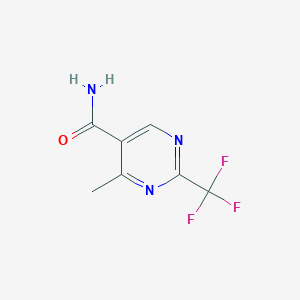
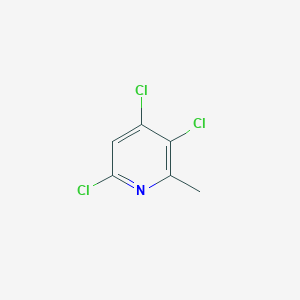

![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
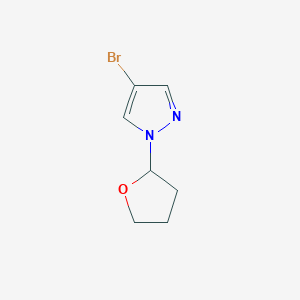
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
